2-(4-(N-butyl-N-methylsulfamoyl)benzamido)thiophene-3-carboxamide
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Overview
Description
2-(4-(N-butyl-N-methylsulfamoyl)benzamido)thiophene-3-carboxamide is a synthetic organic compound that belongs to the class of sulfonamide-based molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(N-butyl-N-methylsulfamoyl)benzamido)thiophene-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Sulfonamide Group: The initial step involves the reaction of N-butyl-N-methylamine with a sulfonyl chloride derivative to form the sulfonamide group.
Amidation Reaction: The sulfonamide intermediate is then reacted with 4-aminobenzoic acid to form the benzamido derivative.
Thiophene Carboxamide Formation: Finally, the benzamido derivative undergoes a coupling reaction with thiophene-3-carboxylic acid under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-(4-(N-butyl-N-methylsulfamoyl)benzamido)thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the sulfonamide group or the thiophene ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzamido or thiophene moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced sulfonamide derivatives or modified thiophene rings.
Substitution: Substituted benzamido or thiophene derivatives.
Scientific Research Applications
2-(4-(N-butyl-N-methylsulfamoyl)benzamido)thiophene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infections.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-(N-butyl-N-methylsulfamoyl)benzamido)thiophene-3-carboxamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or modulate signaling pathways by binding to active sites or allosteric sites. This interaction can lead to the regulation of biological processes, such as cell proliferation, apoptosis, or immune responses.
Comparison with Similar Compounds
Similar Compounds
2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-N-methylthiophene-3-carboxamide:
2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide: Another sulfonamide-based compound with potential therapeutic applications.
Uniqueness
2-(4-(N-butyl-N-methylsulfamoyl)benzamido)thiophene-3-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structural features allow for diverse applications in various fields, making it a versatile compound for research and development.
Properties
IUPAC Name |
2-[[4-[butyl(methyl)sulfamoyl]benzoyl]amino]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S2/c1-3-4-10-20(2)26(23,24)13-7-5-12(6-8-13)16(22)19-17-14(15(18)21)9-11-25-17/h5-9,11H,3-4,10H2,1-2H3,(H2,18,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDCYNMROTZEGBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=CS2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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